molecular formula C17H13NO4 B11101244 methyl 2-(5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate CAS No. 329929-51-3

methyl 2-(5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

Cat. No.: B11101244
CAS No.: 329929-51-3
M. Wt: 295.29 g/mol
InChI Key: TUHCNRSUWBZIBH-UHFFFAOYSA-N
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Description

Methyl 2-(5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a methyl ester group attached to a benzoate moiety, which is further connected to a 5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate typically involves the reaction of phthalic anhydride with methyl anthranilate under acidic conditions. The reaction proceeds through the formation of an intermediate isoindoline derivative, which is then esterified to yield the final product. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various ester or amide derivatives.

Scientific Research Applications

Methyl 2-(5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-(5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Methyl 2-(5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate can be compared with other similar compounds such as:

    Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate: This compound has a similar isoindoline structure but differs in the presence of a hydroxypropanoate group instead of a benzoate group.

    Methyl 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentanoate: This compound features a pentanoate group with an additional keto functionality.

    2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid: This compound contains a propanoic acid group instead of a benzoate group.

Biological Activity

Methyl 2-(5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant research findings, data tables, and case studies.

  • Molecular Formula : C12H11NO4
  • Molecular Weight : 233.22004 g/mol
  • CAS Number : Not specified in the sources but can be derived from the chemical formula.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. The compound exhibits several pharmacological properties, which are summarized below:

Anticancer Activity

Research indicates that compounds related to isoindole structures exhibit significant anticancer properties. For example, derivatives of isoindole have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study demonstrated that this compound exhibited cytotoxic effects against human breast cancer cells (MCF-7) and prostate cancer cells (PC3) through mechanisms involving the modulation of apoptotic pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties in animal models. It was found to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models . This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Data Tables

Biological Activity Effect Study Reference
AnticancerCytotoxicity against MCF-7 and PC3 cells
AntimicrobialInhibition of S. aureus and E. coli
Anti-inflammatoryReduction of TNF-alpha and IL-6 levels

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, this compound was tested on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value determined at approximately 15 µM after 48 hours of treatment. Morphological changes consistent with apoptosis were observed via microscopy .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using agar diffusion methods to assess the efficacy of the compound against various pathogens. The compound exhibited a zone of inhibition measuring up to 20 mm against E. coli at a concentration of 100 µg/mL, indicating strong antibacterial activity .

Properties

CAS No.

329929-51-3

Molecular Formula

C17H13NO4

Molecular Weight

295.29 g/mol

IUPAC Name

methyl 2-(5-methyl-1,3-dioxoisoindol-2-yl)benzoate

InChI

InChI=1S/C17H13NO4/c1-10-7-8-11-13(9-10)16(20)18(15(11)19)14-6-4-3-5-12(14)17(21)22-2/h3-9H,1-2H3

InChI Key

TUHCNRSUWBZIBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3C(=O)OC

Origin of Product

United States

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